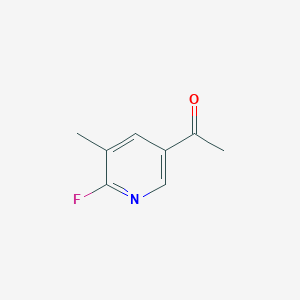
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an ethanone group attached to the 3rd position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoro-5-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and is used in the development of new pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and the ethanone group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one can be compared with other similar compounds such as:
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one: This compound has a similar structure but with the fluorine and methyl groups at different positions on the pyridine ring.
1-(6-Fluoro-3-methylpyridin-2-yl)ethan-1-one: Another similar compound with the fluorine and methyl groups at different positions, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 |
InChI Key |
AVEOKEZNXMNKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















